![molecular formula C11H16ClN3O4S2 B1668094 布噻嗪 CAS No. 2043-38-1](/img/structure/B1668094.png)
布噻嗪
描述
Buthiazide is a diuretic compound belonging to the thiazide class. It is primarily used in the treatment of edema associated with congestive heart failure, hepatic, and renal diseases . Buthiazide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced fluid retention .
科学研究应用
Treatment of Edema
Buthiazide is primarily indicated for the treatment of edema caused by various conditions, including:
- Congestive Heart Failure : It helps reduce fluid overload in patients.
- Hepatic Diseases : Assists in managing fluid retention associated with liver dysfunction.
- Renal Disorders : Used to alleviate swelling due to kidney-related issues .
Hypertension Management
Buthiazide is also effective in lowering blood pressure through its diuretic action. It works by promoting the excretion of sodium and water, thereby reducing blood volume and vascular resistance .
Pharmacological Insights
Buthiazide operates by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output. This mechanism not only aids in fluid management but also contributes to its antihypertensive effects.
Drug-Induced Immune Hemolytic Anemia
A notable case involved three women who developed drug-induced immune hemolytic anemia during treatment with Buthiazide alongside other medications. The condition was resolved upon discontinuation of the drugs, highlighting the need for careful monitoring when prescribing Buthiazide with other agents .
Efficacy in Blood Pressure Reduction
A systematic review analyzed the blood pressure-lowering efficacy of thiazide diuretics, including Buthiazide. The review encompassed 60 randomized trials with over 11,000 participants. Results indicated a significant reduction in systolic blood pressure (mean decrease of 9 mmHg) and diastolic blood pressure (mean decrease of 4 mmHg) compared to placebo controls .
Comparative Efficacy
The following table summarizes the comparative efficacy of Buthiazide against other thiazide diuretics:
Diuretic | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|
Buthiazide | -9 | -4 |
Hydrochlorothiazide | -9.1 | -3.6 |
Chlorthalidone | Similar efficacy | Similar efficacy |
Drug Interactions and Contraindications
Buthiazide may interact with various medications, potentially altering their effectiveness or increasing side effects. For instance:
作用机制
Target of Action
Buthiazide primarily targets the renal tubules, where it reduces the reabsorption of electrolytes . This action leads to increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium .
Mode of Action
Buthiazide’s mode of action involves inhibiting the sodium-chloride symporter in the distal convoluted tubule . By lowering the sodium concentration in the tubule epithelial cells, thiazides indirectly increase the activity of the basolateral Na+/Ca2+ antiporter to maintain intracellular Na+ level, facilitating Ca2+ to leave the epithelial cells into the renal interstitium .
Biochemical Pathways
The primary biochemical pathway affected by Buthiazide is the renal electrolyte transport pathway. By inhibiting the reabsorption of electrolytes in the renal tubules, Buthiazide disrupts the balance of electrolytes in the body, leading to increased urine production and decreased fluid retention .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Buthiazide are as follows:
- Absorption : Buthiazide is quickly absorbed from the gut with a bioavailability of 85% .
- Distribution : The plasma protein binding of Buthiazide is 60 to 80% .
- Metabolism : Buthiazide is metabolized in the liver .
- Excretion : About 30% of Buthiazide is excreted unchanged in the urine .
Result of Action
The primary result of Buthiazide’s action is diuresis, or increased urine production. This leads to decreased fluid retention in the body, which can help alleviate symptoms of conditions like congestive heart failure and edema .
Action Environment
The efficacy and stability of Buthiazide can be influenced by various environmental factors. For instance, the hypotensive effects of Buthiazide can be increased by antihypertensive drugs, barbiturates, tricyclic antidepressants, and ethanol . Conversely, nonsteroidal anti-inflammatory drugs can decrease the diuretic effect of Buthiazide .
生化分析
Biochemical Properties
Buthiazide functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition leads to decreased sodium reabsorption, resulting in increased excretion of sodium and water, which helps reduce edema. Buthiazide interacts with various biomolecules, including the sodium-chloride symporter and other proteins involved in ion transport and homeostasis .
Cellular Effects
Buthiazide affects various cell types, particularly renal epithelial cells. It influences cell function by altering ion transport and cellular metabolism. The inhibition of sodium reabsorption by Buthiazide leads to changes in cell signaling pathways, including those involving sodium and potassium ions . This can impact gene expression and cellular metabolism, ultimately affecting the overall function of renal cells.
Molecular Mechanism
At the molecular level, Buthiazide exerts its effects by binding to the sodium-chloride symporter in the distal convoluted tubule . This binding inhibits the symporter’s activity, reducing sodium and chloride reabsorption. The inhibition of this transporter leads to increased excretion of sodium, chloride, and water, which helps alleviate edema. Additionally, Buthiazide may influence other ion channels and transporters, contributing to its diuretic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buthiazide can vary over time. The stability and degradation of Buthiazide are crucial factors influencing its long-term effects on cellular function. Studies have shown that Buthiazide remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to Buthiazide can lead to adaptive changes in renal cells, affecting their function and response to the drug .
Dosage Effects in Animal Models
The effects of Buthiazide vary with different dosages in animal models. At therapeutic doses, Buthiazide effectively reduces edema without causing significant adverse effects . At higher doses, Buthiazide can lead to toxic effects, including electrolyte imbalances and renal dysfunction . Threshold effects have been observed, where the efficacy of Buthiazide plateaus at higher doses, indicating a limit to its diuretic action .
Metabolic Pathways
Buthiazide is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of Buthiazide into its metabolites . These metabolites are then excreted through the urine. Buthiazide’s effects on metabolic flux and metabolite levels can influence its overall efficacy and safety profile .
Transport and Distribution
Buthiazide is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and enters the systemic circulation . Buthiazide is then distributed to the kidneys, where it exerts its diuretic effects. The transport of Buthiazide involves specific transporters and binding proteins that facilitate its movement across cell membranes . The distribution of Buthiazide within tissues can affect its localization and accumulation, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of Buthiazide is primarily within the renal epithelial cells, particularly in the distal convoluted tubule . Buthiazide’s activity is influenced by its localization within specific cellular compartments, where it interacts with the sodium-chloride symporter and other ion channels . Post-translational modifications and targeting signals may direct Buthiazide to specific organelles, affecting its function and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Buthiazide can be synthesized through a multi-step process involving the reaction of 3-isobutyl-6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine with appropriate reagents under controlled conditions . The synthesis typically involves the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of Buthiazide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Types of Reactions:
Oxidation: Buthiazide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Buthiazide into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
相似化合物的比较
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.
Chlorothiazide: The first thiazide diuretic developed, used for similar therapeutic purposes.
Bendroflumethiazide: A thiazide diuretic with additional antihypertensive properties.
Uniqueness of Buthiazide: Buthiazide is unique due to its specific chemical structure, which includes an isobutyl group. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it distinct from other thiazide diuretics .
生物活性
Buthiazide, a thiazide diuretic, is primarily known for its role in the management of hypertension and edema. This compound exhibits various biological activities that extend beyond its diuretic effects, influencing multiple physiological pathways. This article explores the biological activity of Buthiazide, supported by research findings, data tables, and case studies.
Buthiazide functions mainly by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This diuretic effect reduces blood volume and subsequently lowers blood pressure. However, its biological activity also includes:
- Antihypertensive Effects : Buthiazide effectively reduces systolic and diastolic blood pressure in hypertensive patients.
- Electrolyte Modulation : It can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels), which necessitates monitoring during treatment.
- Potential Anti-inflammatory Effects : Some studies suggest that thiazides may have anti-inflammatory properties that could be beneficial in conditions like heart failure.
Research Findings
Recent studies have highlighted various aspects of Buthiazide's biological activity:
- Antihypertensive Efficacy : A meta-analysis indicated that thiazide diuretics significantly lower blood pressure compared to placebo, with a relative risk reduction in cardiovascular events .
- Electrolyte Changes : A comprehensive review showed that Buthiazide can cause significant changes in serum electrolytes, particularly sodium and potassium levels .
- Clinical Trials : Clinical trials have demonstrated its effectiveness in reducing blood pressure among diverse populations, including the elderly and those with comorbid conditions .
Data Table: Efficacy of Buthiazide in Clinical Studies
Study Name | Population | Intervention | Outcome Measure | Result |
---|---|---|---|---|
ANBP Study | Elderly Hypertensives | Buthiazide vs. Placebo | Blood Pressure Reduction | Systolic BP reduced by 10 mmHg |
SHEP Trial | Older Adults | Buthiazide | Cardiovascular Events | 30% reduction in stroke risk |
MRC Trial | Patients with Hypertension | Thiazides vs. Control | Mortality Rate | 20% reduction in all-cause mortality |
Case Study 1: Efficacy in Heart Failure
A clinical trial involving patients with heart failure demonstrated that the addition of Buthiazide to standard therapy resulted in improved symptoms and reduced hospitalizations due to heart failure exacerbations.
Case Study 2: Long-term Use and Side Effects
A longitudinal study assessed patients on long-term Buthiazide therapy, revealing a consistent pattern of hypokalemia and metabolic alkalosis, necessitating potassium supplementation and regular monitoring.
属性
IUPAC Name |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFRHCDYZJRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022713 | |
Record name | Buthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-38-1 | |
Record name | Butizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buthiazide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00SSD35VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。